N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dimethylphenylamine with thioamide derivatives can lead to the formation of the thiazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole ring can be replaced by other groups.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of new materials, such as sensors and catalysts.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions . The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- N-(3,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide
These compounds share structural similarities but differ in their specific functional groups and biological activities. N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific arrangement of thiazole rings and substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H19N3OS2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H19N3OS2/c1-13-9-10-17(11-14(13)2)18-12-27-22(24-18)25-20(26)19-15(3)23-21(28-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,24,25,26) |
InChI Key |
ISWHJHDBNIYQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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